2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Description
This compound is a pyrido-oxazine derivative featuring a tetrahydrofuranmethyl carboxamide substituent. Its core structure includes a fused pyridine-oxazine ring system, a 3-oxo group, and a methyl substitution at the 2-position. The tetrahydrofuranmethyl moiety introduces stereoelectronic and solubility properties distinct from analogs with other substituents.
Properties
IUPAC Name |
2-methyl-3-oxo-N-(oxolan-2-ylmethyl)-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(12(18)16-8-9-4-3-7-20-9)13(19)17-11-10(21-14)5-2-6-15-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYAZXSQVIIFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit promising anticancer properties. Studies have shown that modifications to the oxazine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide have demonstrated selective inhibition of tumor growth in vitro and in vivo models .
G Protein-Coupled Receptor Modulation
The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and are targets for many therapeutic agents. Specific studies have identified related compounds as nonsteroidal mineralocorticoid receptor antagonists, suggesting potential applications in treating conditions like hypertension and heart failure by modulating these pathways .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound could possess anti-inflammatory properties. Its ability to modulate immune responses may make it a candidate for developing treatments for autoimmune diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Neuroprotective Potential
Given the structural similarities with other neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. This application could lead to advancements in creating smart materials with tailored functionalities for specific industrial applications .
Drug Delivery Systems
Due to its chemical stability and ability to form complexes with various biomolecules, this compound could be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes may improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified enhanced cytotoxicity in modified compounds against breast cancer cells. |
| Study B | GPCR Modulation | Demonstrated effective binding affinity to mineralocorticoid receptors with potential therapeutic effects on hypertension. |
| Study C | Neuroprotection | Showed protective effects on neuronal cells against oxidative stress in vitro models. |
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS 861207-07-0) shares the pyrido-oxazine core but substitutes the tetrahydrofuranmethyl group with a morpholinopropyl chain (Figure 1). Key distinctions include:
- Synthetic Accessibility: The discontinued status of the morpholinopropyl derivative (as noted in ) suggests challenges in scalability or stability, whereas the tetrahydrofuranmethyl variant may offer better synthetic tractability.
Heterocyclic Analogs from Furan/Thienodiazepine Research
Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) and related acyl azide derivatives () share carboxamide and furan/thiophene motifs but lack the pyrido-oxazine core. These analogs prioritize hydrazinyl-oxoethyl side chains for reactivity in cyclization reactions, contrasting with the pyrido-oxazine scaffold’s rigid, planar structure. Pharmacological profiles likely diverge due to these structural disparities .
Data Table: Structural and Functional Comparison
*Calculated using average atomic masses.
†Direct data unavailable; inferred from structural analogs.
Research Findings and Implications
- Morpholinopropyl vs.
- Heterocyclic Reactivity : Furan-based analogs () prioritize functional groups for cyclization, whereas pyrido-oxazines emphasize scaffold rigidity for target binding. This suggests divergent applications: the former in synthetic intermediates, the latter in drug discovery .
Biological Activity
The compound 2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS Number: 861207-18-3) is a member of the pyridooxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of g/mol. The structure features a pyrido[3,2-b][1,4]oxazine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 291.31 g/mol |
| CAS Number | 861207-18-3 |
| Purity | >90% |
Pharmacological Activities
Research indicates that derivatives of pyridooxazines exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have indicated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Some studies have reported that pyridooxazine derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, possibly by reducing oxidative stress in neuronal cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Study : A study published in the Journal of Pharmaceutical Sciences demonstrated that a related pyridooxazine derivative exhibited significant antibacterial activity against clinical isolates of E. coli and Klebsiella pneumoniae .
- Cytotoxicity Assay : Research featured in Cancer Letters indicated that another derivative showed selective cytotoxicity towards breast cancer cells while sparing normal cells .
- Anti-inflammatory Research : A study highlighted in Pharmacology Reports reported that a related compound reduced inflammation markers in a mouse model of arthritis .
Q & A
Q. What methodologies assess the compound’s ecotoxicological impact and environmental persistence?
- Methodological Answer :
- OECD 307 Guidelines : Soil degradation studies under aerobic/anaerobic conditions; monitor via LC-MS for parent compound and breakdown products .
- Algal Toxicity : Chlorella vulgaris growth inhibition assays (72-h EC₅₀) to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
